molecular formula C20H22N2OS B2742452 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 450350-09-1

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2742452
CAS No.: 450350-09-1
M. Wt: 338.47
InChI Key: HNAZSPWUQUKWNW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a thioether-linked acetamide derivative featuring a 1-ethylindole moiety and a 2,4-dimethylphenyl group. The thioether bridge and aromatic substituents likely influence its solubility, stability, and biological interactions, making comparisons with similar compounds critical for inferring its behavior.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-4-22-12-19(16-7-5-6-8-18(16)22)24-13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZSPWUQUKWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Intermediate: This can be achieved by reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with sodium hydrosulfide (NaHS) under basic conditions to introduce the thio group.

    Coupling with Indole Derivative: The intermediate is then reacted with 1-ethyl-1H-indole-3-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.

    Catalyst Optimization: Using catalysts to improve yield and reduce reaction time.

    Purification Techniques: Employing crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for metal complexes.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.

Medicine:

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Development: A candidate for developing new drugs targeting specific pathways.

Industry:

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Indole-Based Acetamides
  • (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Key Differences: Contains a nitro group (electron-withdrawing) and methylindole, unlike the ethylindole and dimethylphenyl groups in the target compound. Implications: The nitro group may enhance reactivity in electrophilic substitutions but reduce lipophilicity compared to the target's alkyl substituents.
  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () :

    • Key Differences : Features a biphenyl fluorinated group and an ethyl linker instead of a thioether.
    • Implications : The fluorine atom increases electronegativity and metabolic stability, while the ethyl linker may reduce steric hindrance compared to the thioacetamide bridge in the target .
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): Key Differences: Lacks the thioether group and dimethylphenyl substituent but includes a chiral phenylethyl group.
Heterocyclic Analogs
  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide (): Key Differences: Thiophene replaces indole, with acetyl or phthalimido groups.
  • 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): Key Differences: Incorporates pyrimidinone and trifluoromethylbenzothiazole moieties. Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyrimidinone ring introduces hydrogen-bonding sites absent in the target compound .

Spectroscopic and Physical Properties

Compound Class Key Features Melting Point (°C) Spectroscopic Highlights Evidence ID
Nitro-substituted Indole Acetamide Nitro group, methylindole 159–187 Distinct NO₂ IR peaks; NMR confirms stereochemistry
Thiophene Acetamide Thiophene, acetyl/phthalimido Not reported ¹⁵N NMR data; IR confirms acetyl groups
Fluorinated Biphenyl Acetamide Fluoro-biphenyl, ethyl linker Not reported ¹H/¹³C NMR shows fluorine coupling
Trifluoroacetyl-Indole Acetamide Trifluoroacetyl, styryl groups Solid (exact mp unreported) MS confirms fluorinated fragments

Notes:

  • The target compound’s thioether linkage may produce unique ¹H NMR shifts (δ ~2.5–3.5 ppm for SCH₂) and IR S–C stretching (~600–700 cm⁻¹), differing from sulfonyl or nitro analogs .
  • Fluorinated analogs () exhibit enhanced stability and lipophilicity, which the target compound may lack due to its non-fluorinated substituents .

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{S}

This structure features a thioacetamide functional group and an indole moiety, which are known for their diverse biological activities.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as alkaline phosphatase (ALP), which plays a role in tumor progression. The inhibition kinetics suggest a competitive mechanism with significant binding affinity.
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against specific viral strains, suggesting a potential application in virology.

Anticancer Efficacy

A summary of the anticancer activity of this compound is presented in Table 1. The data includes IC50 values against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HEPG21.95Apoptosis induction
MCF72.36Cell cycle arrest
SW11163.45Enzyme inhibition
BGC8230.87Induction of oxidative stress

Enzyme Inhibition

The compound's inhibitory effects on alkaline phosphatase are summarized in Table 2:

Enzyme IC50 (µM) Binding Energy (kcal/mol)
Alkaline Phosphatase0.420-7.90

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study published in MDPI evaluated the anticancer properties of various thioacetamides, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Mechanism-Based Approaches : Another research effort focused on understanding the mechanism-based approaches for compounds containing thioacetamide groups, highlighting their role in modulating key signaling pathways involved in cancer progression .
  • Antiviral Activity Investigation : Recent investigations have also pointed towards the antiviral potential of indole derivatives, suggesting that modifications to the indole structure can enhance efficacy against viral infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the anticancer potential of indole derivatives, this compound was tested against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting that the compound effectively inhibits cell proliferation in these cancer types .

Antiviral Properties

The compound has also been investigated for its antiviral activities. In a recent study focused on SARS-CoV-2, a library of thioacetamides, including this compound, was screened for inhibition of viral replication. The results indicated that several derivatives exhibited promising antiviral properties against the virus's RNA-dependent RNA polymerase (RdRp), highlighting their potential as therapeutic agents in combating viral infections .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the indole and thioacetamide moieties have been shown to enhance anticancer activity. For instance, substituents on the phenyl ring can significantly impact the compound's binding affinity to target proteins involved in tumor growth and metastasis .

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